Buplerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

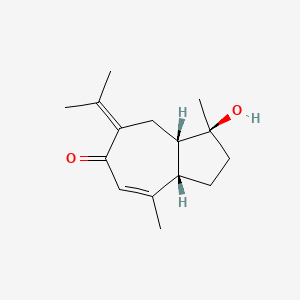

Buplerol is a natural product found in Bupleurum salicifolium with data available.

Applications De Recherche Scientifique

Macrophage Immunomodulatory Activity

Bupleurum polysaccharides, derived from the roots of Bupleurum smithii var. parvifolium, demonstrate immunomodulative effects. They enhance macrophage phagocytic functions and inhibit LPS-induced production of proinflammatory mediators, suggesting their role in treating inflammatory diseases like systemic lupus erythematosus (Cheng et al., 2010).

Traditional Uses and Phytochemistry

Bupleurum Radix (BR) has been used traditionally for various ailments including cold fever, chest pain, and menstrual issues. Research highlights its phytochemical composition and pharmacological activities. The mechanisms underlying these traditional uses, however, require further exploration (Jiang et al., 2020).

Antidepressant-like Effects

The low polarity fraction of Bupleuri Radix exhibits antidepressant-like effects. This effect is associated with changes in gut microbiota and metabolic pathways, indicating a complex interaction between gut health and mental well-being (Feng et al., 2020).

Saikosaponins and Pharmacological Activities

Saikosaponins, active compounds in Radix Bupleuri, show anti-inflammatory, antitumor, antiviral, and immunoregulatory activities. These findings support the broad application of Radix Bupleuri in various clinical preparations, though concerns about hepatotoxicity at high dosages are noted (Yuan et al., 2016).

Gene Regulation in Triterpene Biosynthesis

Overexpression of squalene synthase in Bupleurum falcatum influences the biosynthesis of triterpene and phytosterol, suggesting a regulatory role in medicinal compound production (Kim et al., 2011).

Traditional Uses and Biological Activities

Radix Bupleuri, used in traditional Asian medicine, contains various bioactive compounds exhibiting anti-inflammatory, anticancer, and neuroprotective effects. However, its use is cautioned due to potential hepatotoxicity (Yang et al., 2017).

Putative Genes in Saikosaponin Biosynthesis

Research on Bupleurum species focuses on the biosynthesis of saikosaponins. Understanding the gene regulation and expression patterns can provide insights into the production of these medically significant compounds (Lin et al., 2013).

Pharmacological Effects and Quality Analysis

Bupleurum, used in traditional Asian medicine, displays a range of pharmacological effects such as anti-inflammatory and anticancer properties. This paper discusses the methods for quality analysis and provides a foundation for future research and application (Zhang et al., 2022).

Beneficial Effects on Autoimmune Disease

Bupleurum polysaccharides show beneficial effects on autoimmune diseases, such as systemic lupus erythematosus, by reducing immunoglobulin deposition and autoantibody production (Wang et al., 2009).

Anti-inflammatory Mechanisms

The combined application of Bupleuri Radix and Scutellariae Radix exhibits anti-inflammatory effects. These drugs may inhibit inflammatory cytokine synthesis and release, offering potential therapeutic efficacy against inflammation-related diseases (Shen et al., 2017).

Propriétés

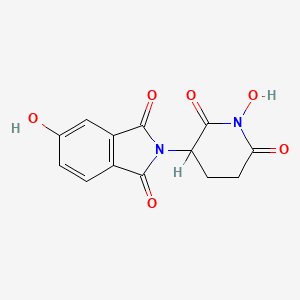

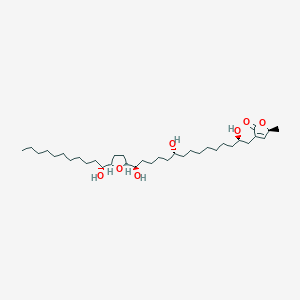

Formule moléculaire |

C21H24O6 |

|---|---|

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

(3R,4R)-3-[(3,4-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-15(12-27-21(16)23)8-13-4-6-17(22)19(10-13)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1 |

Clé InChI |

NWFYESYCEQICQP-JKSUJKDBSA-N |

SMILES isomérique |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC(=C(C=C3)O)OC)OC |

SMILES canonique |

COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC)OC |

Synonymes |

isoarctigenin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(Dimethylamino)methyl]phenyl]thio]-5-fluoroaniline](/img/structure/B1250184.png)

![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)